molecular formula C11H11NO2 B13920660 (4-(2-Methyloxazol-4-yl)phenyl)methanol

(4-(2-Methyloxazol-4-yl)phenyl)methanol

Cat. No.: B13920660
M. Wt: 189.21 g/mol
InChI Key: MESKDSQSFXBOQC-UHFFFAOYSA-N
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Description

(4-(2-Methyloxazol-4-yl)phenyl)methanol: is an organic compound with the molecular formula C11H11NO2 It consists of a phenyl ring substituted with a methanol group and a 2-methyloxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methyloxazol-4-yl)phenyl)methanol typically involves the reaction of 4-bromobenzyl alcohol with 2-methyloxazole under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methyloxazol-4-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Formation of (4-(2-Methyloxazol-4-yl)phenyl)aldehyde or (4-(2-Methyloxazol-4-yl)phenyl)carboxylic acid.

    Reduction: Formation of (4-(2-Methyloxazol-4-yl)phenyl)methane.

    Substitution: Formation of substituted derivatives like 4-nitro-(2-methyloxazol-4-yl)phenylmethanol or 4-bromo-(2-methyloxazol-4-yl)phenylmethanol.

Scientific Research Applications

(4-(2-Methyloxazol-4-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism by which (4-(2-Methyloxazol-4-yl)phenyl)methanol exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The oxazole ring and phenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-(2-Methyloxazol-4-yl)benzenesulfonamide: This compound has a similar oxazole ring but differs in the substituent on the phenyl ring.

    (4-(2-Methyloxazol-4-yl)phenyl)propanoic acid: Another compound with a similar core structure but with a propanoic acid group instead of methanol.

Uniqueness

(4-(2-Methyloxazol-4-yl)phenyl)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s properties and applications.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

[4-(2-methyl-1,3-oxazol-4-yl)phenyl]methanol

InChI

InChI=1S/C11H11NO2/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-5,7,13H,6H2,1H3

InChI Key

MESKDSQSFXBOQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)CO

Origin of Product

United States

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